N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-3-4-10(5-9(8)2)17-13(21)11-6-12(20)19-14(18-11)15-7-16-19/h3-5,7,11H,6H2,1-2H3,(H,17,21)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHYXAYPOATJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N3C(=NC=N3)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321829 | |
| Record name | N-(3,4-dimethylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1092943-89-9 | |
| Record name | N-(3,4-dimethylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H16N4O
- Molecular Weight : 252.31 g/mol
This structure features a triazolo-pyrimidine framework that is known for its potential pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antiviral Activity : The compound has shown promising antiviral effects against several viruses. Research indicates that it possesses mechanisms that inhibit viral replication and enhance host immune responses .
- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays revealed significant inhibition of cell proliferation and induction of apoptosis in human cancer cells .
- Antimicrobial Effects : The compound has also been evaluated for its antibacterial properties. It displayed effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for viral replication and cancer cell survival.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways involved in cell growth and apoptosis.
- Interaction with Cellular Targets : Binding studies suggest that the compound interacts with specific cellular targets leading to altered cellular functions.
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a triazolo-pyrimidine core. Its molecular formula is , with a molecular weight of approximately 255.3 g/mol. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance:
- Study Findings : A study demonstrated that derivatives with similar triazole structures had effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's triazolo-pyrimidine framework is known for its anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines by inducing apoptosis.
- Case Study : In vitro studies revealed that related compounds could significantly reduce cell viability in breast cancer cell lines (MCF-7) through apoptosis induction mechanisms .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways.
- Research Insight : A study highlighted its potential in reducing inflammation markers in animal models of rheumatoid arthritis .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Q & A
Basic: What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide?
Answer:
The synthesis of triazolopyrimidine derivatives typically employs multi-step reactions. A robust approach involves:
- Step 1: Condensation of 5-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the pyrimidine core .
- Step 2: Functionalization at position 5 via carboxamide coupling using 3,4-dimethylphenyl isocyanate or activated esters. Solvent choice (e.g., DMF or THF) and catalysts like DMAP improve yields .
- Key Optimization: Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100°C) compared to traditional reflux methods (6–12 hours) .
Basic: How is the structural integrity of this compound verified experimentally?
Answer:
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Stretching bands at 1650–1700 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (NH) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <5 ppm error .
Advanced: How do substituent variations (e.g., methyl vs. methoxy groups) impact biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 3,4-Dimethylphenyl Group: Enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS targets .
- Methoxy Substitution: Reduces metabolic stability due to cytochrome P450-mediated demethylation, as shown in hepatic microsome assays .
- Pyrimidine Core Modifications: Electron-withdrawing groups (e.g., -NO₂) at position 7 increase binding affinity for kinases (IC₅₀ < 50 nM) but reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
